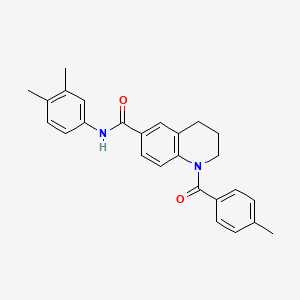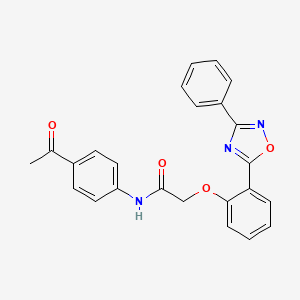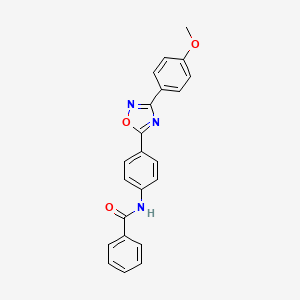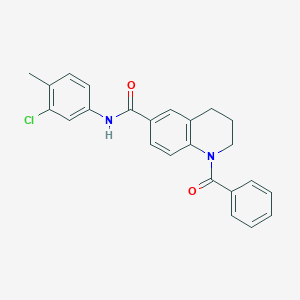
1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as MPQ, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. MPQ is a tetrahydroquinoline derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood, but it is thought to involve the modulation of ion channels and receptors in the nervous system. 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity and learning and memory.
Biochemical and physiological effects:
1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of amyloid beta and alpha-synuclein protein aggregation, protection against oxidative stress and apoptosis, and inhibition of voltage-gated sodium channels. 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity and learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has several advantages for lab experiments, including its ease of synthesis and its potential as a therapeutic agent for the treatment of neurodegenerative diseases. However, there are also limitations to using 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments, including its relatively low potency and selectivity compared to other compounds.
Orientations Futures
There are several future directions for the study of 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide, including the development of more potent and selective analogs, the investigation of its potential as a therapeutic agent for other diseases, such as epilepsy and multiple sclerosis, and the study of its mechanism of action at the molecular level. Additionally, the potential use of 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide as a tool for studying the nervous system and ion channels and receptors involved in neurological diseases warrants further investigation.
Conclusion:
In conclusion, 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has shown promising results as a potential therapeutic agent for the treatment of neurodegenerative diseases, and its potential as a neuroprotective and analgesic agent warrants further investigation. The future directions for the study of 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide include the development of more potent and selective analogs, the investigation of its potential as a therapeutic agent for other diseases, and the study of its mechanism of action at the molecular level.
Méthodes De Synthèse
1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized using different methods, including the Pictet-Spengler reaction, the Friedlander synthesis, and the Ugi reaction. The Pictet-Spengler reaction involves the condensation of an amino acid and an aldehyde or ketone to form a tetrahydroquinoline derivative. The Friedlander synthesis involves the reaction of an arylamine with an aldehyde or ketone in the presence of an acid catalyst. The Ugi reaction involves the reaction of an isocyanide, an aldehyde, an amine, and a carboxylic acid to form a tetrahydroquinoline derivative. Each method has its advantages and disadvantages, and the choice of the synthesis method depends on the specific application.
Applications De Recherche Scientifique
1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has shown promising results as a potential therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins. 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis. Additionally, 1-(4-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been studied for its potential as an analgesic agent, as it has been shown to inhibit the activity of voltage-gated sodium channels.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(4-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c1-17-6-9-20(10-7-17)26(30)28-14-4-5-21-16-22(11-13-24(21)28)25(29)27-23-12-8-18(2)19(3)15-23/h6-13,15-16H,4-5,14H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTQVSIIQFSVQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7720049.png)


